3-Amino-1,2-benzoxazole-5-carbaldehyde chemical structure and properties
3-Amino-1,2-benzoxazole-5-carbaldehyde chemical structure and properties
An In-Depth Technical Guide to 3-Amino-1,2-benzoxazole-5-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery
Section 1: Executive Summary
3-Amino-1,2-benzoxazole-5-carbaldehyde is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. It integrates the pharmacologically privileged 1,2-benzisoxazole scaffold with two key reactive functional groups: a nucleophilic amino group at the 3-position and an electrophilic aldehyde at the 5-position. This unique arrangement makes it a versatile building block for the synthesis of diverse and complex molecular libraries. The 1,2-benzisoxazole core is a well-established isostere for various biological systems and is present in approved drugs, exhibiting a wide spectrum of activities including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic pathway with mechanistic considerations, and its potential as a strategic intermediate in modern drug discovery programs.
Section 2: Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The molecule consists of a benzene ring fused to an isoxazole ring, forming the 1,2-benzisoxazole (or benzo[d]isoxazole) core. An amine (-NH₂) group is attached at position 3, and a carbaldehyde (-CHO) group is at position 5.
Caption: Chemical Structure of 3-Amino-1,2-benzoxazole-5-carbaldehyde.
Identification and Registration
| Identifier | Value |
| IUPAC Name | 3-Amino-1,2-benzisoxazole-5-carboxaldehyde[4] |
| Synonyms | 3-aminobenzo[d]isoxazole-5-carbaldehyde[5] |
| CAS Number | 648449-67-6[4][5] |
| Molecular Formula | C₈H₆N₂O₂[4][5] |
| Molecular Weight | 162.15 g/mol [4] |
Physicochemical Properties
Experimentally determined physicochemical data for this specific molecule are not widely published. The properties below are based on computational predictions and the known characteristics of the functional groups.
| Property | Predicted Value / Description |
| Physical State | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. |
| pKa (Basic) | The 3-amino group is expected to be weakly basic. |
| pKa (Acidic) | The N-H of the isoxazole ring and C-H of the aldehyde are very weakly acidic. |
| LogP | Computationally predicted to be moderately lipophilic. |
Section 3: Spectroscopic Profile
While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic features can be reliably predicted based on the molecule's structure.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.2 ppm (singlet) |
| Aromatic protons | ~7.5-8.5 ppm (multiplets) | |
| Amine protons (-NH₂) | Broad singlet, variable shift (~5.0-6.0 ppm) | |
| ¹³C NMR | Aldehyde carbon (C=O) | ~190-195 ppm |
| Aromatic & Isoxazole carbons | ~110-165 ppm | |
| IR Spectroscopy | N-H stretching (amine) | ~3300-3500 cm⁻¹ (two bands for primary amine) |
| C=O stretching (aldehyde) | ~1690-1715 cm⁻¹ | |
| C=N stretching (isoxazole) | ~1600-1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 162.04 (for C₈H₆N₂O₂) |
Section 4: Synthesis and Mechanistic Considerations
Retrosynthetic Analysis and Key Strategies
The synthesis of 3-amino-1,2-benzisoxazoles often involves the formation of the heterocyclic ring as a key step. A common and effective strategy is the intramolecular cyclization of an appropriately substituted aromatic precursor. The introduction of the 3-amino group is frequently achieved via nucleophilic aromatic substitution (SNAr) on a 3-halo-1,2-benzisoxazole intermediate. This approach is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[1][6]
Recommended Synthetic Protocol
This protocol is a proposed pathway based on established methodologies for analogous compounds.
Step 1: Synthesis of 3-Hydroxy-1,2-benzisoxazole-5-carbaldehyde
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Rationale: This step creates the core benzisoxazole ring system from a readily available starting material.
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To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq).
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Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.
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Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-hydroxy intermediate.
Step 2: Chlorination to 3-Chloro-1,2-benzisoxazole-5-carbaldehyde
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Rationale: The 3-hydroxy group is converted to a 3-chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution. This transformation is well-documented for 3-hydroxy-1,2-benzisoxazoles.[1]
-
Suspend the 3-hydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture at reflux (approx. 105 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the 3-chloro intermediate, which can often be used without further purification.
Step 3: Amination to 3-Amino-1,2-benzoxazole-5-carbaldehyde
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Rationale: An SNAr reaction introduces the final amino group. Microwave heating is highly effective for this step, promoting the displacement of the chloride.[6][7]
-
Combine the 3-chloro intermediate (1.0 eq) and a source of ammonia (e.g., a solution of ammonia in 1,4-dioxane or ammonium hydroxide) in a sealed microwave vial.
-
Irradiate the mixture in a microwave reactor at 120-150 °C for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the vial, remove the solvent in vacuo, and purify the residue by column chromatography to yield the final product.
Purification and Characterization Workflow
Caption: Potential derivatization reactions at the amine and aldehyde sites.
Section 6: Applications in Medicinal Chemistry and Drug Development
The 1,2-Benzisoxazole Scaffold: A Privileged Structure
The 1,2-benzisoxazole ring is a key component in a number of successful pharmaceuticals. Its properties as a bioisostere and its ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold." Derivatives have shown a remarkable diversity of biological activities. [8]
| Biological Activity of Analogs | Example Compound Class | Reference(s) |
|---|---|---|
| Anticonvulsant | Zonisamide, 3-(sulfamoylmethyl)-1,2-benzisoxazoles | [2] |
| Antipsychotic | Risperidone, Iloperidone | |
| Anti-inflammatory / Analgesic | 3-substituted-2-oxo-3H-benzoxazoles (related scaffold) | [9] |
| Anticancer | Various novel benzisoxazole derivatives | [1][3] |
| Antibacterial | Various novel benzisoxazole derivatives | [1]|
Role as a Synthetic Intermediate
The primary value of 3-Amino-1,2-benzoxazole-5-carbaldehyde lies in its role as an intermediate. The orthogonal reactivity of the amino and aldehyde groups allows for sequential and controlled elaboration into more complex target molecules. For example, the aldehyde can be used to link the core to a second pharmacophore via a stable amine linkage (reductive amination), while the 3-amino group can be functionalized to modulate solubility or engage in specific hydrogen bonding interactions with a target protein.
Section 7: Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. The following recommendations are based on data for structurally similar aromatic amines and aldehydes. [10][11][12][13]
-
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin. [10][11] * Causes skin and serious eye irritation. [10][11] * May cause respiratory irritation. [10]* Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood. [13] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10] * Avoid formation of dust and aerosols. [10] * Wash hands thoroughly after handling. [11]* Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [11] * Keep away from strong oxidizing agents and strong acids. [12] * Dispose of contents and container in accordance with local, regional, and national regulations. [10]
-
Section 8: References
-
Smith, G., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. Available at:
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Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Available at:
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Shutske, G. M., & Kapples, K. J. (n.d.). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef]b[6][14]enzoxazepine ring system. ResearchGate. Available at:
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Scilit. (n.d.). A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef]b[6][14]enzoxazepine ring system. Available at:
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Zhuhai Orbotech Bio-pharmaceutical Co., Ltd. (n.d.). 3-Amino-1,2-benzisoxazole-5-carboxaldehyde. Available at:
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ResearchGate. (n.d.). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available at:
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at:
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Sigma-Aldrich. (2022). Safety Data Sheet for Benzoxazol-2-amine. Available at:
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Supplementary Information. (n.d.). NMR and HRMS data for various heterocyclic compounds. Available at:
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Tokyo Chemical Industry. (2025). Safety Data Sheet for Benzoxazole. Available at:
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Fisher Scientific. (2010). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole. Available at:
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at:
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Spectrum Chemical. (2006). Material Safety Data Sheet. Available at:
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Enamine. (n.d.). Safety Data Sheet for 5-chloro-1,3-benzoxazole-2-thiol. Available at:
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Available at:
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available at:
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Guidechem. (n.d.). 3-aminobenzo[d]isoxazole-5-carbaldehyde 648449-67-6. Available at:
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Wang, D., et al. (2018). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. Available at:
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